N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-methylbenzenesulfonamide
Description
This compound features a central propan-2-yl backbone substituted with a 4-ethylpiperazine moiety and a thiophen-2-yl group. The 4-methylbenzenesulfonamide (tosyl) group is attached to the amine of the propan-2-yl core. Its molecular formula is C₂₃H₃₀N₃O₂S₂ (MW: 460.0 g/mol) . While direct pharmacological data are unavailable in the provided evidence, its structural motifs—sulfonamide, piperazine, and thiophene—are common in bioactive molecules targeting neurological and antimicrobial pathways.
Properties
IUPAC Name |
N-[1-(4-ethylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2S2/c1-4-22-11-13-23(14-12-22)20(19-6-5-15-26-19)17(3)21-27(24,25)18-9-7-16(2)8-10-18/h5-10,15,17,20-21H,4,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEJUUKVXXTAEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CC=CS2)C(C)NS(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-methylbenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperazine derivative: Starting with 4-ethylpiperazine, which can be synthesized through the reaction of ethylenediamine with ethyl chloride.
Attachment of the thiophene group: This step might involve a coupling reaction between the piperazine derivative and a thiophene-containing reagent under specific conditions, such as the use of a palladium catalyst.
Formation of the benzenesulfonamide group: The final step could involve the reaction of the intermediate product with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide or sulfone derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-methylbenzenesulfonamide would depend on its specific biological target. Typically, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Structural Analogues
4-Chloro-N-[1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]benzamide
- Structure : Replaces the tosyl group with a 4-chlorobenzamide and substitutes ethylpiperazine with phenylpiperazine.
- Molecular Formula : C₂₄H₂₆ClN₃OS (MW: 440.0 g/mol) .
- Key Differences :
- Bioisosteric Replacement : Benzamide (electron-withdrawing Cl) vs. sulfonamide (electron-donating methyl).
- Piperazine Substitution : Phenylpiperazine may enhance lipophilicity compared to ethylpiperazine.
(S)-N-(1-Oxo-3-phenyl-1-(thiophen-2-yl)propan-2-yl)-4-(trifluoromethyl)benzenesulfonamide (43 INT)
- Structure : Features a trifluoromethylbenzenesulfonamide group and a ketone at the propan-2-yl position.
- Molecular Formula : C₂₀H₁₇F₃N₂O₂S₂ (MW: 454.5 g/mol) .
- Key Differences :
- Electron-Withdrawing Group : CF₃ increases metabolic stability but reduces solubility.
- Ketone Functionality : May influence hydrogen-bonding interactions in target binding.
N-(2-(1,3-Bis(4-methoxyphenyl)-2-oxoimidazolidin-4-yl)propan-2-yl)-4-methylbenzenesulfonamide
- Structure : Incorporates a 2-oxoimidazolidin-4-yl ring with dual 4-methoxyphenyl substituents.
- Molecular Formula : C₃₀H₃₄N₃O₅S (MW: 556.7 g/mol) .
- Methoxy Groups: Enhance electron density and may alter pharmacokinetics.
Physicochemical and Spectroscopic Trends
- Sulfonamide vs. Benzamide : Sulfonamides generally exhibit higher acidity (pKa ~10) due to the SO₂ group, enhancing solubility in basic media. Benzamides (pKa ~15) are less acidic but more lipophilic .
- Thiophene Role : The thiophene ring contributes to π-stacking and metabolic stability compared to phenyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
